1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide
Overview
Description
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23F3N6O3S and its molecular weight is 496.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide is 496.15044428 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Studies on related heterocyclic compounds based on pyrazole show promising antimicrobial activity. For instance, the synthesis and antimicrobial evaluation of new heterocycles based on pyrazole derivatives revealed significant potential against various pathogens. These findings suggest that compounds with a pyrazole core structure, such as the one , could have applications in the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antagonist Activity for Receptors
Research on pyrazole derivatives has identified their role as antagonists for specific receptors, such as the CB1 cannabinoid receptor. This suggests potential applications in neuroscience and pharmacology for modulating receptor activity, which could lead to therapeutic applications for conditions modulated by these receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antiproliferative Activities
Compounds related to the query have been evaluated for their antiproliferative activities against various cancer cell lines. The synthesis and biological evaluation of the 1,5-diarylpyrazole class, for example, have led to the identification of molecules like celecoxib, which have applications in treating conditions such as arthritis and possibly cancer (Penning, Talley, Bertenshaw, Carter, Collins, Docter, Graneto, Lee, Malecha, Miyashiro, Rogers, Rogier, Yu, Anderson, Burton, Cogburn, Gregory, Koboldt, Perkins, Seibert, Veenhuizen, Zhang, & Isakson, 1997).
Antiviral Potential
The search for novel drug candidates against viruses like SARS-CoV-2 has led to screening chemical libraries for molecules that can inhibit viral protease enzymes. This highlights a potential research application for the compound if its structure is conducive to such interactions, indicating possible antiviral applications (Gurung, Al-Anazi, Ali, Lee, & Farah, 2021).
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O3S/c1-28-14-19(10-25-28)34(32,33)30-7-3-5-16(12-30)20(31)27-18-9-26-29(13-18)11-15-4-2-6-17(8-15)21(22,23)24/h2,4,6,8-10,13-14,16H,3,5,7,11-12H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGBEMYPZPTKOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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